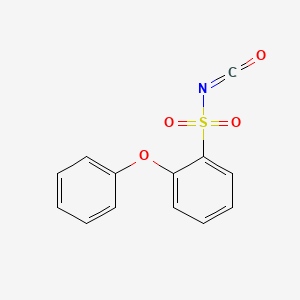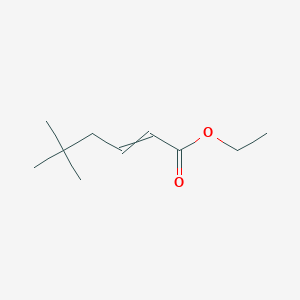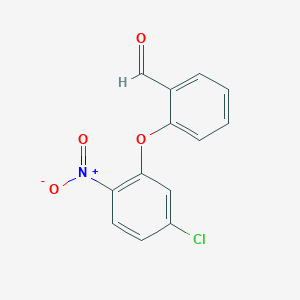
Methyl N-(3-acetylphenyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Methyl N-(3-acetylphenyl)carbamate is an organic compound with the molecular formula C10H11NO3 It is a derivative of carbamic acid and features an acetyl group attached to a phenyl ring, which is further connected to a carbamic acid methyl ester group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl N-(3-acetylphenyl)carbamate can be achieved through several methods. One common approach is the Steglich esterification, which involves the reaction of a carboxylic acid with an alcohol in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) . The reaction is typically carried out in an organic solvent such as dichloromethane (DCM) under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Methyl N-(3-acetylphenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The acetyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The ester group can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of nitro or halogenated derivatives.
科学的研究の応用
Methyl N-(3-acetylphenyl)carbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Methyl N-(3-acetylphenyl)carbamate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active carbamic acid derivative, which can then interact with enzymes or receptors in biological systems. The acetyl group may also play a role in modulating the compound’s activity by influencing its binding affinity and specificity.
類似化合物との比較
Similar Compounds
Methyl carbamate: A simpler ester of carbamic acid.
Ethyl carbamate: Another ester of carbamic acid with an ethyl group.
Phenyl carbamate: A derivative with a phenyl group attached to the carbamate.
Uniqueness
Methyl N-(3-acetylphenyl)carbamate is unique due to the presence of both an acetyl group and a phenyl ring, which confer distinct chemical and biological properties. The combination of these functional groups allows for specific interactions and reactivity that are not observed in simpler carbamate esters.
特性
CAS番号 |
87743-55-3 |
|---|---|
分子式 |
C10H11NO3 |
分子量 |
193.20 g/mol |
IUPAC名 |
methyl N-(3-acetylphenyl)carbamate |
InChI |
InChI=1S/C10H11NO3/c1-7(12)8-4-3-5-9(6-8)11-10(13)14-2/h3-6H,1-2H3,(H,11,13) |
InChIキー |
YHXWVQDGBRJCPQ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)OC |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4,6-Dimethyl-5-nitro-1H-benzo[d]imidazole](/img/structure/B8497053.png)

![Trimethyl({4-[(4-methylphenyl)ethynyl]phenyl}ethynyl)silane](/img/structure/B8497067.png)






![N-(2,6-dimethyl-3-phenylthieno[2,3-b]pyridin-4-yl)benzenesulfonamide](/img/structure/B8497105.png)

![N-[1-[2-[5-[(4-Fluorophenyl)methyl]-3-(4-pyridinyl)-1H-pyrazol-1-yl]acetyl]-4-piperidinyl]-N-methyl-methanesulfonamide](/img/structure/B8497123.png)

![7-Thiazol-2-yl-imidazo[1,2-a]pyridine](/img/structure/B8497138.png)
